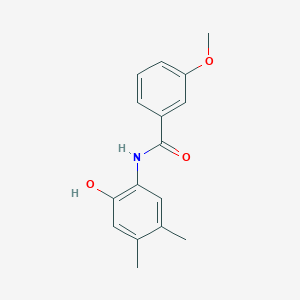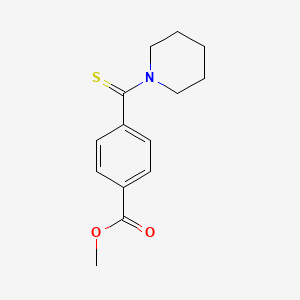![molecular formula C16H20N2O2S B5804502 ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate, also known as EDC or ethyl N,N-diallylcarbamothioate, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the growth of the malaria parasite. ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied and its mechanism of action is relatively well understood. However, there are also limitations to its use in lab experiments. It has been shown to be toxic to normal cells at high concentrations, which limits its potential use in vivo. It is also relatively unstable and can degrade over time.
Direcciones Futuras
There are a number of future directions for research on ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate. One area of research is the development of more stable derivatives of ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate that can be used in vivo. Another area of research is the development of more targeted delivery systems for ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate, such as nanoparticles or liposomes, that can increase its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate and to identify other potential therapeutic targets for this compound.
Métodos De Síntesis
Ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate is synthesized by the reaction of ethyl 4-aminobenzoate with carbon disulfide and sodium hydroxide to form ethyl 4-(diallylamino)benzoate. This compound is then reacted with thionyl chloride to form ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has also been studied for its potential use in the treatment of other diseases, such as malaria, due to its ability to inhibit the growth of the malaria parasite.
Propiedades
IUPAC Name |
ethyl 4-[bis(prop-2-enyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-11-18(12-5-2)16(21)17-14-9-7-13(8-10-14)15(19)20-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAOTIXGCFKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(diprop-2-en-1-ylcarbamothioyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)

![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)


![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)


![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)